2-[2-(butan-2-yl)phenoxy]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
2-[2-(butan-2-yl)phenoxy]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(butan-2-yl)phenoxy]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the phenoxy and oxadiazole intermediates. The reaction conditions often require the use of catalysts, such as copper, and specific reagents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(butan-2-yl)phenoxy]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(butan-2-yl)phenoxy]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functional group.
Methylammonium lead halide:
Uniqueness
2-[2-(butan-2-yl)phenoxy]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to its combination of a phenoxy group, an oxadiazole ring, and an acetamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-3-18(2)22-14-7-8-15-23(22)31-17-24(30)27-21-13-9-12-20(16-21)26-29-28-25(32-26)19-10-5-4-6-11-19/h4-16,18H,3,17H2,1-2H3,(H,27,30) |
InChI Key |
ZLWCENCTPUCZBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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